1-(ethylsulfonyl)-N'-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide
Overview
Description
1-(Ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an ethylsulfonyl group, a thiophen-3-ylmethylidene moiety, and a piperidine-3-carbohydrazide backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Scientific Research Applications
1-(Ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activities, making it a candidate for studies on its potential as a therapeutic agent.
Medicine: Research may focus on its potential pharmacological properties, including its use as a lead compound for drug development.
Industry: The compound can be used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
The synthesis of 1-(ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride and a suitable base.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be formed by reacting the piperidine derivative with hydrazine or its derivatives.
Attachment of the Thiophen-3-ylmethylidene Group: The final step involves the condensation of the piperidine-3-carbohydrazide with a thiophen-3-ylmethylidene precursor under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ethylsulfonyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-N’-[(E)-thiophen-3-ylmethylidene]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-(Ethylsulfonyl)piperidine-3-carbohydrazide: This compound lacks the thiophen-3-ylmethylidene group, which may result in different biological activities and chemical reactivity.
Thiophen-3-ylmethylidene derivatives: Compounds with similar thiophen-3-ylmethylidene moieties may exhibit comparable biological activities but differ in their overall chemical properties due to variations in the rest of the molecule.
Piperidine-3-carbohydrazide derivatives: These compounds share the piperidine-3-carbohydrazide backbone but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-thiophen-3-ylmethylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-21(18,19)16-6-3-4-12(9-16)13(17)15-14-8-11-5-7-20-10-11/h5,7-8,10,12H,2-4,6,9H2,1H3,(H,15,17)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYYLZDMWLOXJB-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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